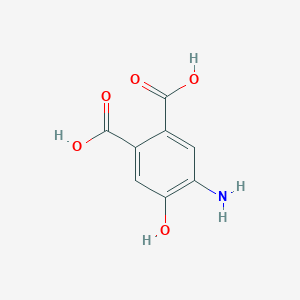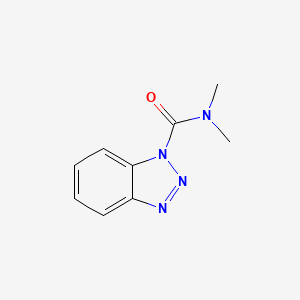
4-Amino-5-hydroxyphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-hydroxyphthalic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention compounds with similar structures or functionalities, which can provide insights into the chemical behavior and applications of related compounds. For instance, 4-amino-5-hexynoic acid is mentioned as an inhibitor of tetrapyrrole biosynthesis in plants, suggesting that the amino and carboxylic acid functionalities can interact with biological systems . Similarly, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid is used as an intermediate for iodinated X-ray contrast agents, indicating the potential medical applications of such compounds . The synthesis of perfectly branched polyamide dendrons based on 5-(2-aminoethoxy)-isophthalic acid demonstrates the utility of these compounds in creating complex polymeric structures .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can provide a framework for the synthesis of 4-amino-5-hydroxyphthalic acid. For example, the synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid from monomethyl 5-nitroisophthalate includes amidation, reduction, and iodization steps . This suggests that a similar approach could be taken for the synthesis of 4-amino-5-hydroxyphthalic acid, starting from a nitro-substituted precursor and following with reduction and functional group modifications.
Molecular Structure Analysis
While the molecular structure of 4-amino-5-hydroxyphthalic acid is not directly analyzed in the papers, the structure of related compounds can be inferred to have significant implications on their reactivity and properties. The presence of amino and carboxylic acid groups, as well as other substituents like hydroxyethyl or iodine atoms, can affect the acidity, basicity, and overall reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 4-amino-5-hydroxyphthalic acid are diverse and can range from biological interactions to polymerization processes. For instance, 4-amino-5-hexynoic acid's ability to inhibit phytochrome and chlorophyll synthesis in plants indicates that it participates in biochemical pathways . The dendrons based on 5-(2-aminoethoxy)-isophthalic acid are synthesized using peptide chemistry methods, which involve activation and protection steps, highlighting the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-5-hydroxyphthalic acid can be extrapolated from the properties of structurally related compounds. The solubility, melting points, and reactivity can be influenced by the presence of functional groups and the overall molecular structure. For example, the optimal reaction conditions for the reduction of 5-nitro-N-(2-hydroxyethyl)-isophthalamic acid involve specific temperature and solvent considerations, which could be relevant for the handling and synthesis of 4-amino-5-hydroxyphthalic acid . The characterization of polyamide dendrons using spectroscopic methods and differential scanning calorimetry suggests that similar techniques could be employed to determine the properties of 4-amino-5-hydroxyphthalic acid .
Wissenschaftliche Forschungsanwendungen
Protein Structure Determination
4-Amino-5-hydroxyphthalic acid derivatives have been explored for their utility in protein structure determination. For example, derivatives like 5-Amino-2,4,6-tribromoisophthalic acid have been used as phasing tools in MAD (Multiwavelength Anomalous Diffraction) phasing, aiding in the determination of protein structures by acting as a novel class of compounds for heavy-atom derivatization. This method combines heavy atoms with amino and carboxyl groups for binding to proteins, providing insights into protein-ligand interactions and enzyme mechanisms (Beck, Gruene, & Sheldrick, 2010).
Analytical Chemistry
In analytical chemistry, derivatives of 4-Amino-5-hydroxyphthalic acid have been used to develop modified electrodes for the simultaneous determination of compounds like caffeine and paracetamol. The modification of electrodes with polymers based on 4-Amino derivatives enhances selectivity and sensitivity in electroanalytical applications, offering a robust method for the quantitative determination of these substances in various samples (Tefera, Geto, Tessema, & Admassie, 2016).
Supramolecular Chemistry
The supramolecular self-assembly properties of 4-Amino-5-hydroxyphthalic acid derivatives have been utilized in the development of fluorescent sensors for anions. These compounds exhibit selective fluorescence sensing capabilities in aqueous solutions, demonstrating potential for environmental monitoring and the development of diagnostic tools (Shi et al., 2013).
Anticancer Research
In anticancer research, compounds synthesized from 4-Amino-5-hydroxyphthalic acid derivatives have shown promise in inhibiting the proliferation of cancer cells, such as HepG2 liver cancer cells. These studies provide valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Yan et al., 2015).
Sensing and Detection Technologies
Derivatives of 4-Amino-5-hydroxyphthalic acid have been applied in the design and development of single-molecule fluorescent probes for the detection of nitrophenols in water. These probes, characterized by different numbers of amino groups, offer highly selective and ultrafast sensing capabilities, highlighting the role of amino groups in enhancing selectivity and sensitivity (Das & Mandal, 2018).
Material Science
In material science, the synthesis of perfectly branched polyamide dendrons based on 4-Amino-5-hydroxyphthalic acid derivatives showcases the versatility of these compounds in creating novel materials with potential applications in nanotechnology, drug delivery systems, and beyond (Voit & Wolf, 1997).
Eigenschaften
IUPAC Name |
4-amino-5-hydroxyphthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,9H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGPWGEAMLBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-hydroxyphthalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)